molecular formula C23H25NO3 B1663387 Antofine CAS No. 32671-82-2

Antofine

Cat. No. B1663387
CAS RN: 32671-82-2
M. Wt: 363.4 g/mol
InChI Key: NCVWJDISIZHFQS-CQSZACIVSA-N
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Description

Antofine is a natural phenanthroindolizidine alkaloid . It is water-soluble and exhibits a broad range of biological activities . It is characterized by pronounced cytotoxicity against different human cancerous cell lines, including multidrug-resistant examples .


Synthesis Analysis

Antofine analogues with different substituent groups at the C-6 position have been synthesized . These analogues were evaluated for their antiviral activity against TMV . Most of the compounds were found to exhibit higher antiviral activity than commercial Ningnanmycin in vitro and in vivo .


Molecular Structure Analysis

Antofine has a molecular weight of 363.45 and its formula is C23H25NO3 . It belongs to the class of alkaloids and pyrrole alkaloids .


Chemical Reactions Analysis

Antofine analogues with different substituent groups at the C-6 position have been synthesized . The groups with hydrogen donor or electron-withdrawing groups at the C-6 position were found to be favorable for antiviral activity .

Scientific Research Applications

Anti-Adipogenic Activity

Antofine, a phenanthroindolizidine alkaloid from Cynanchum paniculatum, has been studied for its role in adipogenesis. Research indicates that Antofine suppresses adipocyte differentiation and marker expression in a dose-dependent manner. It is shown to decrease the expression of PPARγ protein, a key transcription factor in adipocyte differentiation, which leads to reduced adipogenic gene expression. This suggests potent anti-adipogenic effects through direct suppression of PPARγ protein expression (Jang et al., 2014).

Anticancer Effects

Antofine exhibits potent anti-proliferative effects in several human cancer cells. Studies show that it induces cell cycle arrest and inhibits the expression of cyclin D1, cyclin E, and CDK4, which are crucial for cell cycle progression. Additionally, Antofine potentiates TNF-α-induced apoptosis and suppresses tumor growth in xenograft models, suggesting its potential as a cancer chemotherapeutic agent (Min et al., 2010).

Neurological Impact

In the context of neurological effects, Antofine has been shown to inhibit gap junction intercellular communication (GJIC) in rat primary astrocytes. This inhibition involves protein kinase Cβ signaling and suggests potential implications for the neuroprotective effect of astrocytes in the central nervous system (Huang et al., 2013).

Antifungal Activity

Antofine isolated from Cynanchum atratum BUNGE has shown significant antifungal activity against Penicillium digitatum, a citrus postharvest pathogen. It disrupts cell membrane integrity and energy metabolism in the fungus, suggesting a potential role in controlling postharvest diseases (Xin et al., 2019).

Anti-Angiogenic Properties

Research indicates that Antofine suppresses angiogenesis by inhibiting cell migration and tube formation in endothelial cells. Thiseffect is linked to the modulation of AKT/mTOR and AMP-activated protein kinase (AMPK) signaling pathways, highlighting its potential in anti-angiogenic therapies (Oh et al., 2017).

Anti-Inflammatory and Metabolic Effects

Antofine has demonstrated significant anti-inflammatory effects, particularly in endotoxin-induced inflammation in macrophages. It suppresses the secretion of proinflammatory cytokines and production of iNOS, and modulates various inflammation-related genes. Furthermore, Antofine's interaction with AMPK suggests its role in attenuating metabolic disorders induced by inflammation (Chou et al., 2017).

Interaction with Viral RNA

Studies have shown that Antofine and its analogues can inhibit the assembly of Tobacco Mosaic Virus (TMV) through small-molecule-RNA interactions. This finding is significant for developing new antiviral agents and understanding the interaction between small molecules and RNA structures (Gao et al., 2012).

Cell Cycle Arrest and Antitumor Properties

Antofine isolated from Cynanchum paniculatum has been found to induce G2/M cell cycle arrest and inhibit colony formation in human cancer cells, reinforcing its potential as a cancer chemotherapeutic agent (Lee et al., 2003).

properties

IUPAC Name

(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVWJDISIZHFQS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318734
Record name Antofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine

CAS RN

32671-82-2
Record name Antofine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32671-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
X Xu, Y Liu, CM Park - Angewandte Chemie, 2012 - Wiley Online Library
… 18 provided seco-antofine (13) and alkaloid septicine (1) in high yields. Finally, synthesis of antofine (2) and tylophorine (3) was achieved by oxidative coupling of seco-antofine (13) …
Number of citations: 265 onlinelibrary.wiley.com
A Fürstner, JWJ Kennedy - Chemistry–A European Journal, 2006 - Wiley Online Library
A concise, efficient and modular approach to the tylophora alkaloids is described, a family of potent cytotoxic agents that are equally effective against drug sensitive and multidrug …
Z Xin, Q OuYang, C Wan, J Che, L Li, J Chen… - Postharvest Biology and …, 2019 - Elsevier
… and separate antofine from C. atratum; (2) investigate the antifungal activity of antofine against P… digitatum mycelia in the presence of antofine; and (4) assess the influence of antofine on …
Number of citations: 61 www.sciencedirect.com
Y Fu, SK Lee, HY Min, T Lee, J Lee, M Cheng… - Bioorganic & Medicinal …, 2007 - Elsevier
… synthetic approaches to (−)-antofine. Although our previous approaches are efficient … antofine analogues, a different synthetic route was explored for the rapid preparation of antofine …
Number of citations: 104 www.sciencedirect.com
HY Min, HJ Chung, EH Kim, S Kim, EJ Park… - Biochemical …, 2010 - Elsevier
… antofine in HCT 116 cells, Moreover, we also found antofine would enhance TNF-α-mediated apoptosis induction. These results collectively suggest the potential of antofine … of antofine …
Number of citations: 69 www.sciencedirect.com
Y Kwon, J Song, H Lee, EY Kim, K Lee… - Journal of Medicinal …, 2015 - ACS Publications
… (11c) In this regard, we have reported an antofine derivative … 10-fold less compared with antofine. Therefore, we sought to … We herein present novel polar analogues of antofine and …
Number of citations: 69 pubs.acs.org
S Kim, T Lee, E Lee, J Lee, G Fan… - The Journal of Organic …, 2004 - ACS Publications
The asymmetric total syntheses of the representative phenanthroindolizidine and phenanthroquinolizidine alkaloids, (−)-antofine and (−)-cryptopleurine, are described. An efficient …
Number of citations: 100 pubs.acs.org
S Kim, J Lee, T Lee, H Park, D Kim - Organic Letters, 2003 - ACS Publications
… )-antofine, we needed to synthesize this alkaloid in large quantities, due to its low natural abundance. A variety of syntheses of antofine … occurring (−)-antofine has not been achieved yet. …
Number of citations: 112 pubs.acs.org
X Yang, Q Shi, KF Bastow, KH Lee - Organic letters, 2010 - ACS Publications
… However, only a few polar antofine analogues with a C-14 … Two natural products, R-antofine and R-cryptopleurine, were … -S-antofine (17), as well as 12N-methyl-12-aza-S-antofine (18) …
Number of citations: 55 pubs.acs.org
EH Kim, HY Min, HJ Chung, J Song, HJ Park… - Food and chemical …, 2012 - Elsevier
… (−)-Antofine, a phenanthroindolizidine alkaloid derived from … In this study, we further explored the potential of (−)-antofine to … (−)-Antofine, however, effectively suppressed the growth of …
Number of citations: 45 www.sciencedirect.com

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